molecular formula C4H7N3 B016524 5-Methyl-1H-pyrazol-3-amine CAS No. 31230-17-8

5-Methyl-1H-pyrazol-3-amine

Cat. No. B016524
CAS RN: 31230-17-8
M. Wt: 97.12 g/mol
InChI Key: FYTLHYRDGXRYEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-1H-pyrazol-3-amine and its derivatives involves various strategies, including condensation, cyclocondensation, and multicomponent domino reactions. These methods offer pathways to a wide range of pyrazole-based compounds, demonstrating the versatility and reactivity of the 5-Methyl-1H-pyrazol-3-amine scaffold (Everson et al., 2019).

Molecular Structure Analysis

Crystallographic studies reveal that 5-Methyl-1H-pyrazol-3-amine derivatives can crystallize in various space groups, with the molecular structure showing significant interactions between the amine group and adjacent molecules. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in determining the compound's physical properties and reactivity (Titi et al., 2020).

Chemical Reactions and Properties

5-Methyl-1H-pyrazol-3-amine undergoes a variety of chemical reactions, including cyclocondensation with arylhydrazines and reactions with activated carbonyl groups. These reactions lead to the formation of pyrazole derivatives with potential biological activities and applications in materials science (Peruncheralathan et al., 2005).

Physical Properties Analysis

The physical properties of 5-Methyl-1H-pyrazol-3-amine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. X-ray diffraction and spectroscopic analyses provide detailed insights into the molecular structure, aiding in the understanding of the compound's physical properties (Tamer et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-Methyl-1H-pyrazol-3-amine, including its reactivity and stability, are determined by its electronic structure, as evidenced by spectroscopic and computational studies. These properties are critical for its applications in the synthesis of new materials and biologically active molecules (Wen et al., 2023).

Scientific Research Applications

  • Organic and Medicinal Synthesis

    • Pyrazoles, including 5-amino-pyrazoles, are potent reagents in organic and medicinal synthesis .
    • They are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • The outcomes include the synthesis of diverse organic molecules with versatile functionalities .
  • Drug Discovery and Medicinal Chemistry

    • Pyrazoles have wide applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application include various synthetic techniques .
    • The outcomes include the development of new drugs and pharmaceuticals .
  • Agrochemistry

    • Pyrazoles are used in agrochemistry .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are used in coordination chemistry and organometallic chemistry .

Safety And Hazards

The safety data sheet indicates that 5-Methyl-1H-pyrazol-3-amine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

While the specific future directions for 5-Methyl-1H-pyrazol-3-amine are not mentioned in the search results, it’s worth noting that similar compounds like imidazole are being studied for their potential in treating diseases like leishmaniasis and malaria .

properties

IUPAC Name

5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTLHYRDGXRYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073466
Record name 1H-Pyrazol-3-amine, 5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrazol-3-amine

CAS RN

31230-17-8, 268724-49-8
Record name 3-Amino-5-methylpyrazole
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Record name 5-Methyl-1H-pyrazole-3-amine
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Record name 1H-Pyrazol-3-amine, 5-methyl-
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Record name 1H-Pyrazol-3-amine, 5-methyl
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Record name 3-Amino-5-methylpyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methyl-1h-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-1H-PYRAZOLE-3-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
G Ahmad, N Rasool, MU Qamar, MM Alam… - Arabian Journal of …, 2021 - Elsevier
… The 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) was synthesized via direct amidation of protected 5-methyl-1H-pyrazol-3-amine (3). The target pyrazole amide derivatives (6a-…
Number of citations: 16 www.sciencedirect.com
DD Kini, JE Mathew - Research in Pharmacy, 2015 - core.ac.uk
… Methods Dissolve a 0.48g of the 5-methyl-1H-pyrazol-3-amine in a small quantity of absolute ethanol or methanol, and then excess quantity of benzaldehyde derivativeswas added to …
Number of citations: 2 core.ac.uk
MM Abdel-Khalik, SM Agamy, MH Elnagdi - Synthesis, 2001 - thieme-connect.com
… 2-Arylhydrazonopropanals 1a,b reacted with 5-methyl-1H-pyrazol-3-amine in ethanol yielding the corresponding condensation products 8a,b, which cyclized to the 7-substituted 2-…
Number of citations: 23 www.thieme-connect.com
G Zhu, L Gao, Q Yu, Y Qin, J Xi… - Journal of Heterocyclic …, 2018 - Wiley Online Library
… Furthermore, 5-methyl-1H-pyrazol-3-amine, isatins, and dimedone could successfully produce compounds 4u–y in our synthetic strategy too. Based on the reaction results, it could be …
Number of citations: 14 onlinelibrary.wiley.com
S Safaei, I Mohammadpoor-Baltork, AR Khosropour… - Molecular …, 2012 - Springer
… phenylisothiocyanate 1, 5-methyl-1H-pyrazol-3-amine 2, and … arylisothiocyanates with 5-methyl-1H-pyrazol-3-amine and … phenylisothiocyanate 1 with 5-methyl-1H-pyrazol-3-amine 2. …
Number of citations: 7 link.springer.com
S Ioannidis, ML Lamb, T Wang, L Almeida… - Journal of medicinal …, 2011 - ACS Publications
The myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and idiopathic myelofibrosis are a heterogeneous but related group of hematological malignancies …
Number of citations: 131 pubs.acs.org
VR Akhmetova, ZT Niatshina, ZA Starikova… - Russian Journal of …, 2011 - Springer
… Like the reaction with aminoisoxazole Ia, thiomethylation of 5-methyl-1H-pyrazol-3-amine (Ib) with CH2O–H2S (reactant ratio 1:3:2) at 60C gave pyrazolyl-substituted 1,3,5-dithiazinane …
Number of citations: 4 link.springer.com
Q Qin, T Wu, W Yin, Y Sun, X Zhang… - Archiv der …, 2020 - Wiley Online Library
… of the synthetic procedure of 6-benzyl-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (18) is given as follows: The commercially available 5-methyl-1H-pyrazol-3-amine (0.02 g…
Number of citations: 12 onlinelibrary.wiley.com
N Urdaneta, VR Landaeta, RE Rodríguez-Lugo… - Inorganic Chemistry …, 2015 - Elsevier
… 2,3-dihydro [1,4] dithiino [2,3-c] furan-5,7-dione (anhydride 1) was condensed, under reflux, with either 5-methylisoxazole-3-amine (2a) or 5-methyl-1H-pyrazol-3-amine (2b) and good …
Number of citations: 6 www.sciencedirect.com
Q Xia, J Li, Z Yang, D Zhang, J Tian… - Chemical Biology & …, 2023 - Wiley Online Library
… Initially, 2,4,6-tri-chloro-1,3,5-triazine (1) was allowed to react with 5-methyl-1H-pyrazol-3-amine in the presence of activating base to afford compound 2. The above resulting compound …
Number of citations: 2 onlinelibrary.wiley.com

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